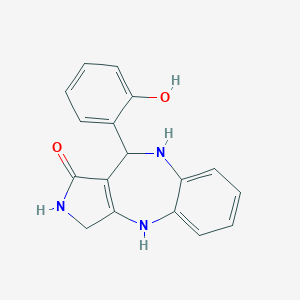
3,4,9,10-Tetrahydro-10-(2-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,9,10-Tetrahydro-10-(2-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, commonly known as THPBD, is a heterocyclic compound with potential therapeutic applications. THPBD has been synthesized and studied for its unique biochemical and physiological effects.
作用机制
The exact mechanism of action of THPBD is not fully understood. However, it is believed that THPBD exerts its effects by binding to DNA and altering gene expression. THPBD has been shown to bind to the minor groove of DNA and form stable complexes, which can lead to changes in gene expression.
生化和生理效应
THPBD has been shown to have various biochemical and physiological effects. In cancer cells, THPBD has been shown to induce apoptosis by activating caspase-3 and caspase-9 pathways. THPBD has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In neurological disorders, THPBD has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
THPBD has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. THPBD is also relatively non-toxic, which makes it suitable for in vitro and in vivo experiments. However, THPBD has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. THPBD also has limited bioavailability, which can limit its potential therapeutic applications.
未来方向
There are several future directions for THPBD research. In cancer research, THPBD could be further studied for its potential to inhibit metastasis and enhance the efficacy of chemotherapy. In neurological disorders, THPBD could be studied for its potential to improve cognitive function and reduce neuroinflammation. Additionally, new synthesis methods could be developed to improve the yield and purity of THPBD. Finally, THPBD could be modified to improve its bioavailability and pharmacokinetic properties, which could enhance its therapeutic potential.
Conclusion:
In conclusion, THPBD is a heterocyclic compound with potential therapeutic applications in cancer research and neurological disorders. THPBD has been synthesized and studied for its unique biochemical and physiological effects. THPBD has several advantages for lab experiments, but also has some limitations. There are several future directions for THPBD research, which could enhance its potential therapeutic applications.
合成方法
The synthesis of THPBD involves a multi-step process that includes the reaction of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization, reduction, and oxidation. The final product is THPBD, which has been characterized using various spectroscopic techniques.
科学研究应用
THPBD has been studied for its potential therapeutic applications in various fields, including cancer research and neurological disorders. In cancer research, THPBD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, THPBD has been studied for its potential to act as a neuroprotective agent by reducing oxidative stress and inflammation.
属性
CAS 编号 |
137987-40-7 |
|---|---|
产品名称 |
3,4,9,10-Tetrahydro-10-(2-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one |
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC 名称 |
4-(2-hydroxyphenyl)-2,4,5,10-tetrahydro-1H-pyrrolo[3,4-c][1,5]benzodiazepin-3-one |
InChI |
InChI=1S/C17H15N3O2/c21-14-8-4-1-5-10(14)16-15-13(9-18-17(15)22)19-11-6-2-3-7-12(11)20-16/h1-8,16,19-21H,9H2,(H,18,22) |
InChI 键 |
VVYXODYYBJFRRQ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4O)C(=O)N1 |
规范 SMILES |
C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4O)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



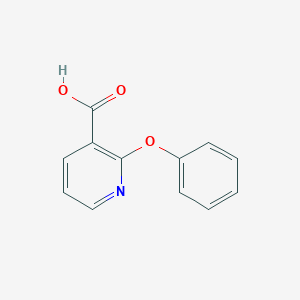
![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)
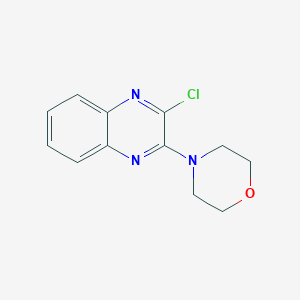
![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
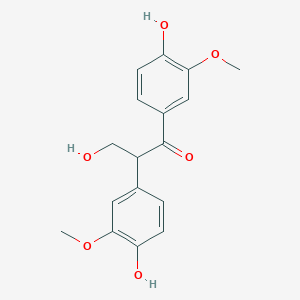
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
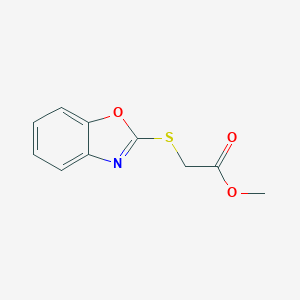
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)

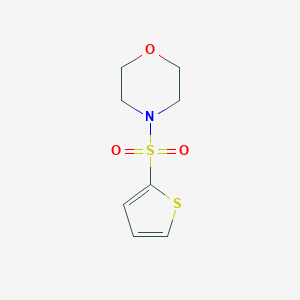
![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)
